

Spectroscopic Profile of 4'-Methoxypropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 4'-Methoxypropiophenone

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This technical guide provides an in-depth analysis of the spectroscopic data for **4'-Methoxypropiophenone**, a key intermediate in various synthetic pathways. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for acquiring these spectra.

Chemical Structure and Properties

- IUPAC Name: 1-(4-methoxyphenyl)propan-1-one
- CAS Number: 121-97-1
- Molecular Formula: C₁₀H₁₂O₂
- Molecular Weight: 164.20 g/mol
- Appearance: White to off-white crystalline solid.
- Melting Point: 27-29 °C
- Boiling Point: 273-275 °C

Spectroscopic Data

The structural elucidation of **4'-Methoxypropiophenone** is definitively achieved through a combination of spectroscopic techniques. The data presented below has been compiled from various spectral databases and is presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.94	Doublet	2H	Ar-H (ortho to C=O)
6.93	Doublet	2H	Ar-H (meta to C=O)
3.87	Singlet	3H	-OCH ₃
2.96	Quartet	2H	-CH ₂ -
1.20	Triplet	3H	-CH ₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
199.5	C=O
163.5	Ar-C (para to C=O)
130.5	Ar-C (ortho to C=O)
129.8	Ar-C (ipso to C=O)
113.7	Ar-C (meta to C=O)
55.4	-OCH ₃
31.2	-CH ₂ -
8.4	-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3000-2850	Medium	C-H stretch (aliphatic)
1670	Strong	C=O stretch (aryl ketone)
1600, 1575, 1510	Medium-Strong	C=C stretch (aromatic)
1260	Strong	C-O stretch (aryl ether)
840	Strong	C-H bend (p-disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Proposed Fragment
164	25	[M] ⁺ (Molecular Ion)
135	100	[M - C ₂ H ₅] ⁺ (Loss of ethyl group)
107	15	[M - C ₂ H ₅ - CO] ⁺
92	20	[M - C ₂ H ₅ - CO - CH ₃] ⁺
77	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh 10-20 mg of **4'-Methoxypropiophenone** into a clean, dry vial.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 0 to 220 ppm

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
- Integrate the signals in the ¹H NMR spectrum.
- Perform peak picking for both ¹H and ¹³C spectra.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Film Method):

- Dissolve a small amount (2-3 mg) of **4'-Methoxypropiophenone** in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

- Allow the solvent to evaporate completely, leaving a thin crystalline film of the sample on the plate.

Data Acquisition:

- Acquire a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) with an Electron Ionization (EI) source.

Sample Preparation:

- Prepare a dilute solution of **4'-Methoxypropiophenone** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

GC Parameters:

- Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μL .
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: 40-400 amu.
- Ion Source Temperature: 230 °C.
- Transfer Line Temperature: 280 °C.

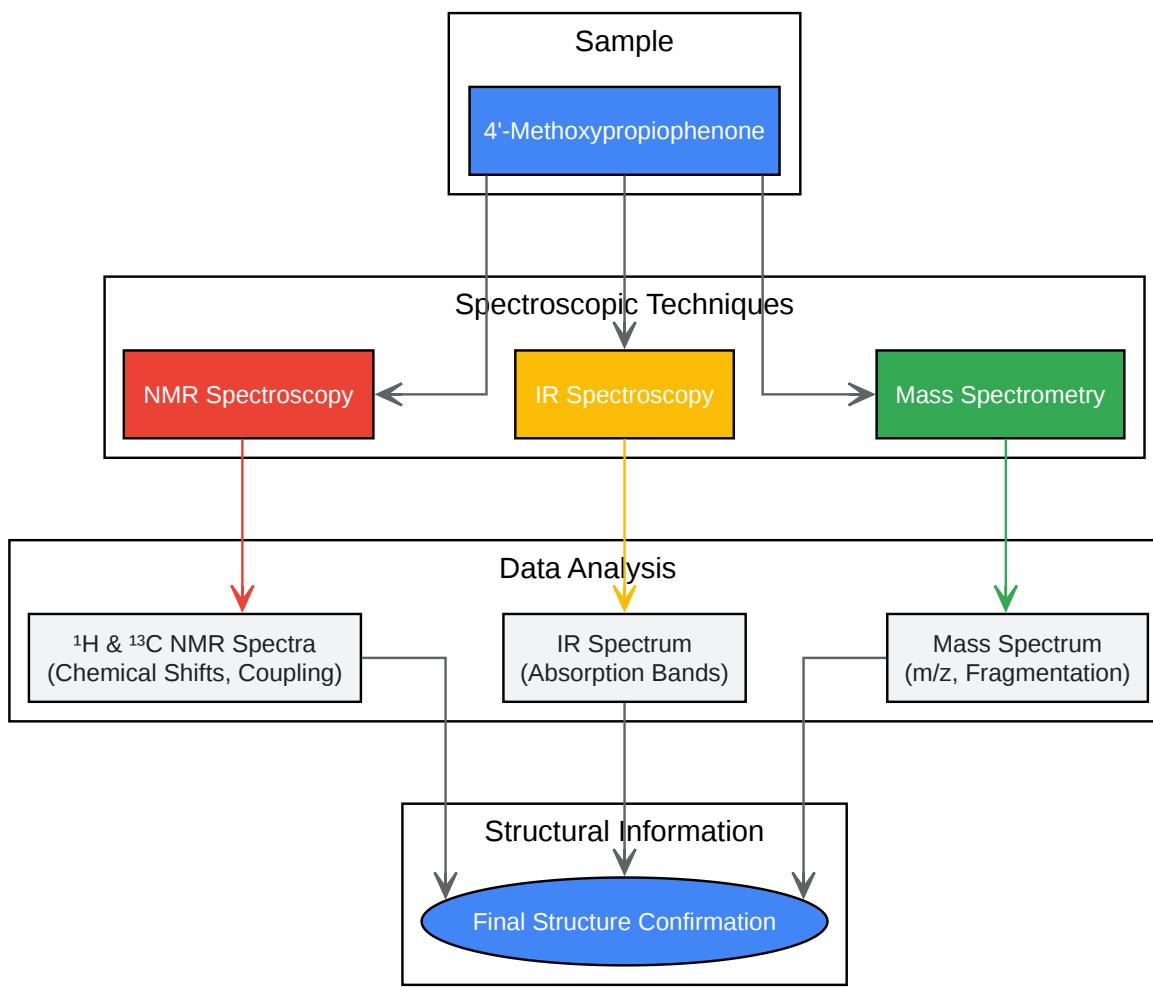
Data Analysis:

- Identify the peak corresponding to **4'-Methoxypropiophenone** in the total ion chromatogram (TIC).
- Extract the mass spectrum for this peak.
- Identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4'-Methoxypropiophenone**.

Spectroscopic Analysis Workflow for 4'-Methoxypropiophenone

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Caption: Workflow for the structural elucidation of **4'-Methoxypropiophenone**.

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